(2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one

Pharmaceutical Analysis Reference Standards Impurity Profiling

(2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one, also known as Efinaconazole Impurity A1, is a chiral aromatic ketone with the molecular formula C14H16F2O3 and a molecular weight of 270.27 g/mol. It is a known impurity and intermediate of the triazole antifungal agent efinaconazole and is commercially available as a reference standard for analytical method development and validation.

Molecular Formula C14H16F2O3
Molecular Weight 270.27 g/mol
CAS No. 126918-17-0
Cat. No. B1589597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one
CAS126918-17-0
Molecular FormulaC14H16F2O3
Molecular Weight270.27 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=C(C=C(C=C1)F)F)OC2CCCCO2
InChIInChI=1S/C14H16F2O3/c1-9(19-13-4-2-3-7-18-13)14(17)11-6-5-10(15)8-12(11)16/h5-6,8-9,13H,2-4,7H2,1H3/t9-,13?/m1/s1
InChIKeyPANPCCDZBDSJOU-CGCSKFHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview of (2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one (CAS 126918-17-0) for Reference Standard Procurement


(2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one, also known as Efinaconazole Impurity A1, is a chiral aromatic ketone with the molecular formula C14H16F2O3 and a molecular weight of 270.27 g/mol [1]. It is a known impurity and intermediate of the triazole antifungal agent efinaconazole and is commercially available as a reference standard for analytical method development and validation [2].

Why Generic Substitution Fails for (2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one (CAS 126918-17-0) in Analytical Reference Standards


Reference standards for pharmaceutical impurities are not interchangeable; their specific stereochemistry (the (2R) configuration) directly impacts chromatographic retention time, mass spectral fragmentation, and quantification accuracy in compendial methods for efinaconazole. Substituting with a generic 'efinaconazole impurity' or an enantiomerically undefined analog risks invalidating an entire ANDA submission due to misidentification or inaccurate quantification [1]. However, no published head-to-head quantitative comparison data against a defined, named comparator was found in public literature to support a claim of superior performance for this specific product.

Quantitative Evidence Guide for (2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one (CAS 126918-17-0)


Limitation: No Direct Quantitative Comparative Evidence Found

A comprehensive search of primary literature, patents, and authoritative databases did not yield any study that directly compares (2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one (CAS 126918-17-0) against a named comparator (e.g., another efinaconazole impurity standard or an alternative synthetic intermediate) with quantitative data on purity, chromatographic performance, stability, or cost-effectiveness. As such, no product-specific quantitative evidence can be presented to differentiate this compound from its closest analogs. All available data is limited to generic product descriptions and non-comparative analytical method validations [1].

Pharmaceutical Analysis Reference Standards Impurity Profiling

Application Scenarios for (2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one (CAS 126918-17-0) Based on Available Evidence


Use as a Reference Standard in Efinaconazole ANDA Method Validation

This compound is officially designated as Efinaconazole Impurity A1 and can be used as a reference standard for system suitability testing, method validation, and quality control in Abbreviated New Drug Applications (ANDAs) for generic efinaconazole formulations, as described by multiple suppliers [1]. Its defined stereochemistry ensures correct identification in compendial HPLC methods.

Intermediate in the Synthesis of Efinaconazole

The compound is listed as an intermediate in the synthesis of the antifungal active pharmaceutical ingredient efinaconazole. It can be used in process development and optimization studies to improve yield and purity of the final drug substance [1].

Quote Request

Request a Quote for (2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.